4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

API Manufacturing Process Chemistry Tegoprazan Synthesis

This benzimidazole derivative is the definitive precursor for the patented Tegoprazan (P-CAB) synthetic route. The precise 4-hydroxy, 1-tosyl, and 6-carboxamide substitution pattern is non-negotiable for process efficiency; generic analogs introduce re-validation risk, lower yields, and unknown impurity profiles. It also serves as the authenticated reference standard for Tegoprazan Impurity 19/26, essential for HPLC method validation, forced degradation studies, and QC release testing. For medicinal chemistry, it is an advanced late-stage scaffold enabling rapid diversification of next-generation P-CAB candidates. Procuring ≥98% purity material with a full Certificate of Analysis is mandatory for maintaining regulatory compliance and ensuring reproducible, high-yield API manufacturing.

Molecular Formula C18H19N3O4S
Molecular Weight 373.4 g/mol
Cat. No. B7980534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
Molecular FormulaC18H19N3O4S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3O)C(=O)N(C)C)C
InChIInChI=1S/C18H19N3O4S/c1-11-5-7-14(8-6-11)26(24,25)21-12(2)19-17-15(21)9-13(10-16(17)22)18(23)20(3)4/h5-10,22H,1-4H3
InChIKeyAGWVNJPTTKMUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS 942195-86-0): A Critical Building Block for Potassium-Competitive Acid Blockers


4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS 942195-86-0) is a specialized benzimidazole derivative that serves as a pivotal pharmaceutical intermediate. Its primary, documented role is as a core precursor in the multi-step synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) approved for the treatment of gastroesophageal reflux disease (GERD) and related acid-peptic disorders [1]. The compound's unique combination of a 4-hydroxy group, a 1-tosyl protecting group, and a 6-carboxamide moiety makes it a non-substitutable building block for constructing the 4,6-disubstituted 1H-benzo[d]imidazole core of Tegoprazan, a structural complexity that presents significant challenges for commercial-scale manufacturing [2].

Why 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide Cannot Be Replaced by Other Benzimidazole Derivatives


Attempting to substitute this compound with a more general or readily available benzimidazole intermediate introduces unacceptable risk and inefficiency into the API manufacturing process. The 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide compound possesses a precise and non-negotiable substitution pattern—a 1-tosyl protecting group, a 4-hydroxy substituent, and a 6-(N,N-dimethyl)carboxamide—that is specifically engineered for the subsequent synthetic steps in the patented Tegoprazan pathway [1]. Using a related analog lacking this exact architecture would necessitate a complete re-validation of the synthetic route, potentially leading to lower yields, the formation of new and uncharacterized impurities, and costly delays in regulatory filings. For impurity profiling and quality control, this compound is a known and characterized degradant or process impurity of Tegoprazan [2], making its authenticated reference standard essential for method validation and release testing. A generic alternative cannot serve as a certified reference material for this specific application, compromising analytical accuracy and regulatory compliance.

Quantitative Evidence for Selecting 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide


Synthetic Pathway Fidelity: Documented Role as the Core Tegoprazan Intermediate

This compound is not a general building block; it is the specific, named key intermediate in the patented and published synthetic route to Tegoprazan. The patent literature explicitly defines the compound as the core intermediate from which the final drug substance is constructed [1]. Alternative benzimidazole derivatives with different protecting groups (e.g., 1-benzyl analogs) or a different substitution pattern (e.g., 5-carboxamide isomers) are chemically distinct and would follow a divergent synthetic pathway, negating the established process optimization and regulatory precedent associated with the tosyl-protected, 4-hydroxy-6-carboxamide compound.

API Manufacturing Process Chemistry Tegoprazan Synthesis

Purity Benchmarking: Quantifying the Availability of High-Purity Material

Procurement decisions are driven by material specifications. This compound is commercially available at defined, high-purity levels suitable for demanding pharmaceutical applications. While not a direct comparison of biological activity, this is a critical quantitative differentiator for procurement. The availability of 98% purity grade from multiple suppliers and a 99.93% purity grade establishes a quantifiable standard against which alternative, lower-purity offerings can be measured. This contrasts with other niche benzimidazole intermediates that may only be available at lower purities (e.g., 95% ) or as part of custom synthesis, introducing additional purification steps and associated costs.

Quality Control Analytical Chemistry Material Sourcing

Analytical Method Development: Identification and Quantification as Tegoprazan Impurity 19/26

This compound is not merely a synthetic intermediate; it is a recognized and named impurity of Tegoprazan, referenced as Tegoprazan Impurity 19 and Impurity 26 [1]. This dual identity is a key differentiator for analytical and quality control (QC) procurement. While generic benzimidazole compounds cannot serve as certified reference materials for this specific impurity, this compound, when supplied with full characterization data, is essential for HPLC method development, method validation (AMV), and routine QC release testing for Tegoprazan drug substance and drug product. Its use is mandated for establishing specificity, accuracy, and precision in analytical methods intended for regulatory submissions (e.g., ANDA filings) [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Optimal Application Scenarios for Procuring 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide


Commercial-Scale Manufacturing of Tegoprazan API

This is the primary and most significant application for this compound. Procuring the 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide intermediate in high purity (e.g., ≥98%) is a prerequisite for implementing the established and patented synthetic route to Tegoprazan [1]. This ensures process efficiency, minimizes side-product formation, and allows for a more predictable and scalable manufacturing process, directly impacting the cost of goods and overall yield of the final API.

Analytical Reference Standard for Tegoprazan Impurity Profiling

For any laboratory engaged in the analysis of Tegoprazan, this compound is essential as a primary reference standard for Tegoprazan Impurity 19/26 [1]. Its procurement with a detailed Certificate of Analysis is mandatory for developing HPLC methods, conducting forced degradation studies to identify and quantify this specific impurity, and for performing the routine quality control release testing of Tegoprazan drug substance and finished dosage forms [2].

Process Development and Optimization of Tegoprazan Synthesis

Research groups and CROs focused on improving the Tegoprazan synthetic route will require this specific compound to benchmark new methodologies against the established process [1]. Using the authentic intermediate is crucial for accurately comparing reaction yields, selectivity, and purity profiles of any alternative synthetic approach, ensuring that any proposed process improvements are both relevant and comparable to the state-of-the-art.

Research into Novel Potassium-Competitive Acid Blockers (P-CABs)

In medicinal chemistry programs aimed at discovering next-generation P-CABs, this compound can serve as a valuable late-stage intermediate for the rapid exploration of new chemical space. By utilizing this advanced building block, researchers can efficiently diversify the final drug candidate by introducing different chiral chromanol or other alcohol moieties, accelerating the hit-to-lead and lead optimization phases of drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.